molecular formula C14H15N3O B581615 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide CAS No. 1314988-25-4

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Cat. No.: B581615
CAS No.: 1314988-25-4
M. Wt: 241.294
InChI Key: NXMUWEOJLSQVPD-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS 1314988-25-4) is a chemical compound with the molecular formula C 14 H 15 N 3 O and a molecular weight of 241.29 . It serves as a key chemical scaffold in medicinal chemistry research, particularly in the development of novel antitumor agents. Recent scientific studies have shown that derivatives based on the 3-(6-aminopyridin-3-yl)benzamide structure exhibit potent antiproliferative activity against various cancer cell lines . These compounds are investigated for their ability to inhibit the transcription of Aurora Kinase B (AURKB), a critical regulator of cell division . By targeting AURKB, these research compounds can induce G2/M phase cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells, often through the modulation of the p53 signaling pathway . This makes the 3-(6-aminopyridin-3-yl)benzamide core a promising lead structure for the development of new therapeutic agents targeting AURKB-overexpressed or mutated cancers. This product is provided For Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should refer to the material safety data sheet and handle this product using appropriate personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMUWEOJLSQVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718564
Record name 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-25-4
Record name 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Starting Materials :

    • 3-Bromo-N,N-dimethylbenzamide (precursor)

    • (6-Aminopyridin-3-yl)boronic acid (CAS: 851524-96-4)

  • Catalyst System :

    • Pd(PPh₃)₄ (0.05 eq.)

    • Cs₂CO₃ (1.5 eq.)

  • Conditions :

    • Solvent: 1,4-dioxane/water (4:1)

    • Temperature: 85–90°C

    • Time: 16 hours under inert atmosphere

  • Yield : ~61% after purification

Mechanism :
The palladium catalyst facilitates coupling between the brominated benzamide and boronic acid, forming a biaryl bond. The 6-amino group on the pyridine remains intact under these conditions.

Direct Amidation of Carboxylic Acid Precursors

Procedure :

  • Starting Material :

    • 3-(6-Aminopyridin-3-yl)benzoic acid

  • Coupling Reagents :

    • EDCI (1.3 eq.)

    • HOBt (1.1 eq.)

    • DIPEA (3 eq.)

  • Conditions :

    • Solvent: DMF or DCM

    • Temperature: 40°C

    • Time: 60 hours

  • Yield : 25–83% depending on the amine partner

Notes :

  • This method is ideal for late-stage functionalization but requires pre-synthesized 3-(6-aminopyridin-3-yl)benzoic acid.

  • Side reactions may occur due to the amine’s nucleophilicity, necessitating careful stoichiometry.

Buchwald-Hartwig Amination

Procedure :

  • Starting Materials :

    • 3-Bromo-N,N-dimethylbenzamide

    • 6-Nitro-3-pyridinylboronic acid (followed by nitro reduction)

  • Catalyst System :

    • BrettPhos Pd G3

    • Cs₂CO₃

  • Conditions :

    • Solvent: Toluene/water

    • Temperature: 100°C

    • Time: 12 hours

  • Post-Reaction Modification :

    • Nitro group reduced to amine using H₂/Pd-C or Zn/HCl.

Yield : ~70% (two-step)

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagents Yield Advantages Limitations
Suzuki-Miyaura Coupling3-Bromo-N,N-dimethylbenzamide, boronic acidPd(PPh₃)₄, Cs₂CO₃61%High regioselectivity; mild conditionsRequires expensive boronic acid
Direct Amidation3-(6-Aminopyridin-3-yl)benzoic acidEDCI, HOBt, DIPEA25–83%Simple one-step processLow yields with sterically hindered acids
Buchwald-Hartwig3-Bromo-N,N-dimethylbenzamide, nitroareneBrettPhos Pd G3, Cs₂CO₃70%Tolerates nitro groupsMulti-step synthesis; requires reduction

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, NMP) enhance coupling efficiency but may complicate purification.

  • Ether/water mixtures optimize Suzuki-Miyaura reactions by balancing solubility and catalyst activity.

Protecting Group Strategies

  • The 6-amino group on pyridine is prone to oxidation; Boc protection (using Boc₂O) is recommended during coupling, followed by TFA deprotection.

Catalyst Loading

  • Pd(PPh₃)₄ at 0.05 eq. minimizes costs while maintaining reactivity.

  • Higher Pd loadings (0.1 eq.) improve yields in sterically hindered systems.

Scalability and Industrial Considerations

  • Suzuki-Miyaura coupling is preferred for large-scale synthesis due to its robustness and commercial availability of boronic acids.

  • Direct amidation faces challenges in removing coupling byproducts (e.g., urea derivatives), necessitating chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Insights :

  • The 3-aminopyridine position (YB-4306) is critical for AURKB binding .
  • N,N-dimethyl substitution enhances metabolic stability compared to N-ethyl (YB-4298) .
  • Halogenation (e.g., fluorine in YB-4299) may optimize pharmacokinetics but requires further validation .

Heterocyclic Extensions: Pyrazolopyrimidinone Derivatives

The compound 3-((2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-N,N-dimethylbenzamide () incorporates a pyrazolopyrimidinone core. The extended heterocyclic system likely alters target selectivity, shifting activity from AURKB to WEE1, a kinase involved in DNA damage repair .

Halogenated Derivatives: Impact on Kinase Inhibition

Halogenated benzamides, such as 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (), replace the aminopyridine with halogen and methyl groups. These compounds were evaluated in structure-activity relationship (SAR) studies for kinase inhibition.

Other Benzamide-Based Kinase Inhibitors

  • Diclofenac Analogs () : Derivatives like 2,6-dichloro-4-fluoroaniline benzamide (12b) were designed to avoid metabolic activation, reducing hepatotoxicity. This highlights divergent optimization goals (safety vs. potency) compared to YB-4306 .

Biological Activity

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H15N3O and features a pyridine ring with an amino group at the 6-position and a dimethylbenzamide moiety. This structure is significant as it influences its interaction with various biological targets.

Research indicates that this compound exhibits notable inhibitory activity against specific enzymes involved in metabolic pathways. One primary target is the fat mass and obesity-associated protein (FTO), which plays a crucial role in regulating energy metabolism and fat storage. Inhibition of FTO may lead to alterations in metabolic processes, potentially offering therapeutic avenues for obesity and related disorders.

Enzyme Inhibition

The compound has been shown to inhibit FTO effectively, which is linked to its structural characteristics that allow for specific binding interactions with the enzyme. Binding affinity studies have demonstrated that it can selectively inhibit FTO, suggesting its potential as a therapeutic agent in metabolic regulation.

Interaction Studies

Biochemical assays have characterized the binding interactions of this compound with target proteins. Structural analysis through X-ray crystallography has revealed critical interactions contributing to its inhibitory activity, showcasing how modifications in its structure can enhance or diminish biological efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructureUnique Features
This compoundC14H15N3OInhibits FTO; unique amino group positioning
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamideC14H15N3OSimilar structure; different amino group position affects binding
N-(But-3-enyl)-N-methylbenzamideVariesContains an alkene group; different reactivity profile

This comparative analysis highlights how variations in the amino group position on the pyridine ring can influence biological activity and pharmacological potential.

Case Studies

Several studies have investigated the effects of this compound on cellular models:

  • Study on Metabolic Regulation : A study demonstrated that treatment with this compound led to reduced fat accumulation in adipocytes, indicating its potential role in weight management therapies.
  • Neuroprotective Effects : Another investigation explored its neuroprotective properties, revealing that it could enhance neuronal survival under oxidative stress conditions, suggesting applications in neurodegenerative disease treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for preparing 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated benzamide derivatives with aminopyridine boronic esters. Reaction conditions (e.g., solvent systems like DMF or THF, temperature ranges of 80–100°C) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for high yields (>75%) .
  • Characterization : Confirm purity using HPLC (≥98%) and structural integrity via 1^1H/13^{13}C NMR (e.g., aromatic proton signals at δ 7.4–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : Use 1^1H NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons and amine groups. Cross-validate with 13^{13}C NMR to confirm carbonyl (C=O, ~167 ppm) and quaternary carbon signals .
  • HPLC/GC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. GC-MS with electron ionization (EI) can detect molecular ion peaks (e.g., m/z 265 for the parent ion) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use respiratory protection (NIOSH-certified P95 masks) in poorly ventilated areas .
  • First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for ≥15 minutes. Avoid dust generation during handling .

Advanced Research Questions

Q. How can researchers address low yields in the Suzuki-Miyaura coupling step during synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test PdCl₂(dppf) or XPhos-Pd-G3 for improved reactivity in polar aprotic solvents (e.g., DMSO).
  • Boronic Ester Activation : Pre-treat boronic esters with K₂CO₃ or CsF to enhance coupling efficiency.
  • Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to reduce side reactions .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to confirm amine group assignments .

Q. How can selectivity be improved when studying this compound as a kinase inhibitor?

  • Structural Modifications : Introduce substituents at the pyridine ring (e.g., methyl or trifluoromethyl groups) to enhance binding pocket compatibility. Use molecular docking (AutoDock Vina) to predict interactions with target kinases (e.g., PRMT4 or EGFR) .
  • Assay Design : Perform competitive inhibition assays with ATP analogs (e.g., ADP-Glo™) to quantify IC₅₀ values and assess off-target effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Experimental Design :

  • Dose-Response Curves : Use 10-point dilution series (0.1–100 µM) to identify LC₅₀ variations. Normalize data to controls (e.g., DMSO-only).
  • Cell Line Validation : Verify genetic backgrounds (e.g., p53 status) and culture conditions (e.g., hypoxia vs. normoxia) that may influence sensitivity .
    • Mechanistic Follow-Up : Combine RNA-seq and proteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

Stability and Reactivity

Q. What factors influence the compound’s stability under storage conditions?

  • Degradation Pathways : Monitor hydrolysis of the amide bond via accelerated stability testing (40°C/75% RH for 4 weeks). Use LC-MS to detect degradation products (e.g., free amine or carboxylic acid derivatives) .
  • Storage Recommendations : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

Biological Activity Profiling

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?

  • Kinase Assays : Use time-resolved fluorescence energy transfer (TR-FRET) assays (e.g., LanthaScreen™) to measure kinase activity inhibition.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring thermal stabilization of the kinase in cell lysates .

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